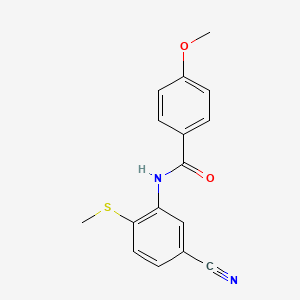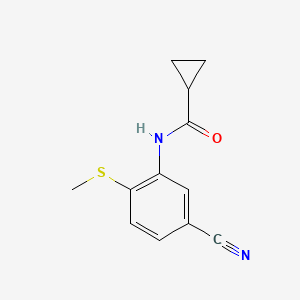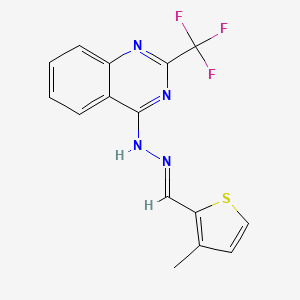![molecular formula C8H10N2O2S B3122549 Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate CAS No. 303148-60-9](/img/structure/B3122549.png)
Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate is a chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.24 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a thienyl group, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate typically involves the reaction of methyl hydrazinecarboxylate with a thienyl-containing aldehyde or ketone under acidic or basic conditions The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Scientific Research Applications
Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate involves its interaction with various molecular targets. The thienyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their function .
Comparison with Similar Compounds
Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate can be compared with other similar compounds, such as:
Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate: This compound contains a furan ring instead of a thienyl ring, leading to different chemical reactivity and biological activity.
Methyl 2-[1-(2-pyridyl)ethylidene]-1-hydrazinecarboxylate: The presence of a pyridyl ring introduces nitrogen into the heterocycle, affecting its electronic properties and interactions with biomolecules.
This compound is unique due to the presence of the sulfur-containing thienyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
303148-60-9 |
|---|---|
Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
methyl N-[(Z)-1-thiophen-2-ylethylideneamino]carbamate |
InChI |
InChI=1S/C8H10N2O2S/c1-6(7-4-3-5-13-7)9-10-8(11)12-2/h3-5H,1-2H3,(H,10,11)/b9-6- |
InChI Key |
SASRIILNMYDXHF-TWGQIWQCSA-N |
SMILES |
CC(=NNC(=O)OC)C1=CC=CS1 |
Isomeric SMILES |
C/C(=N/NC(=O)OC)/C1=CC=CS1 |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=CS1 |
solubility |
7.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B3122466.png)


![Ethyl 2-{[6-[(phenylsulfinyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3122501.png)
![N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3122502.png)
![N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B3122505.png)
![N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B3122507.png)
![N-methyl-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B3122511.png)
![Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate](/img/structure/B3122513.png)
![N-allyl-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B3122524.png)
![Ethyl 2-{[6-{[(4-chlorophenyl)sulfinyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3122528.png)
![Ethyl 4-[4-(4-chlorophenyl)-3,5-dicyano-6-methyl-2-pyridinyl]-3-isoxazolecarboxylate](/img/structure/B3122541.png)
carbamothioyl}amino)acetate](/img/structure/B3122543.png)

